Modulated Lipophilicity (XLogP3) Versus Unsubstituted Phenyl Analog Drives Superior Pharmacokinetic Predictions
The introduction of the 4-fluorophenyl group significantly increases the predicted lipophilicity of the core scaffold compared to the unsubstituted phenyl analog, a key determinant of membrane permeability and metabolic stability. The target compound has a predicted XLogP3 of 2.0, which is 0.7 log units higher than the parent methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (XLogP3 = 1.3) [1], [2]. This difference is consistent with established structure-property relationships where a single fluorine substitution on a phenyl ring typically increases LogP by approximately 0.5-0.7 units [3]. The higher lipophilicity of the 4-fluorophenyl derivative falls within a more desirable range for oral absorption, suggesting it is a superior starting point for developing orally bioavailable drug candidates.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (CAS 77837-09-3): XLogP3 = 1.3 |
| Quantified Difference | Δ = +0.7 log units (Target is more lipophilic) |
| Conditions | In silico prediction using the XLogP3 algorithm, PubChem (2025) |
Why This Matters
For procurement, this specific lipophilicity profile ensures the compound is fit for purpose in optimizing the ADME properties of a lead series, directly impacting the success of a medicinal chemistry campaign.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11989076, showing XLogP3 for methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 11989075, showing XLogP3 for methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate. View Source
- [3] Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. View Source
